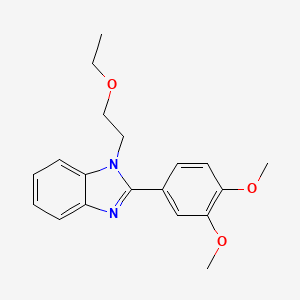
2-(3,4-dimethoxyphenyl)-1-(2-ethoxyethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-1-(2-ethoxyethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-(2-ethoxyethyl)-1H-benzimidazole typically involves the condensation of 3,4-dimethoxyaniline with 2-ethoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzimidazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-ethoxyethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-dimethoxyphenyl)-1H-benzimidazole: Lacks the ethoxyethyl group.
1-(2-ethoxyethyl)-1H-benzimidazole: Lacks the dimethoxyphenyl group.
2-(3,4-dimethoxyphenyl)-1H-indole: Contains an indole ring instead of a benzimidazole ring.
Uniqueness
2-(3,4-dimethoxyphenyl)-1-(2-ethoxyethyl)-1H-benzimidazole is unique due to the presence of both the dimethoxyphenyl and ethoxyethyl groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets.
Eigenschaften
Molekularformel |
C19H22N2O3 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-1-(2-ethoxyethyl)benzimidazole |
InChI |
InChI=1S/C19H22N2O3/c1-4-24-12-11-21-16-8-6-5-7-15(16)20-19(21)14-9-10-17(22-2)18(13-14)23-3/h5-10,13H,4,11-12H2,1-3H3 |
InChI-Schlüssel |
WGXWVHNWPNHLMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide](/img/structure/B11130793.png)
![N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-methionine](/img/structure/B11130796.png)
![1-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B11130799.png)
![3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11130807.png)
![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11130809.png)
methanolate](/img/structure/B11130814.png)
![N-(3-methoxypropyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11130815.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(2-furyl)ethyl]propanamide](/img/structure/B11130826.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130847.png)
![(5Z)-2-[(E)-2-phenylethenyl]-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130851.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130855.png)
![3-hydroxy-4-(4-isobutoxybenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130859.png)
![(5Z)-5-(3-fluorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130868.png)
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11130881.png)
